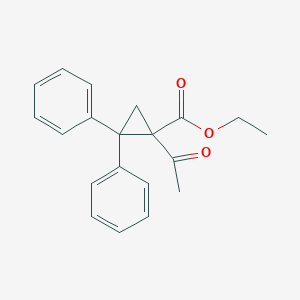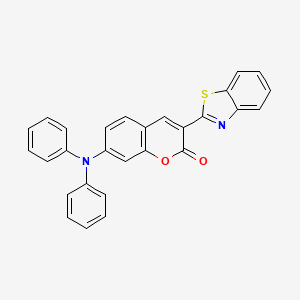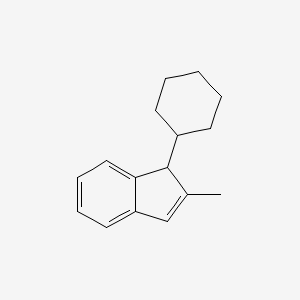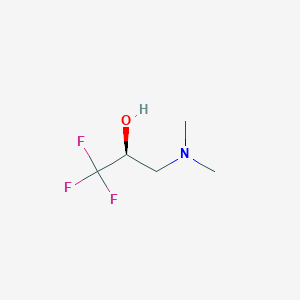![molecular formula C26H24N2O4 B12586531 N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} CAS No. 482636-37-3](/img/structure/B12586531.png)
N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with 2-[(prop-2-en-1-yl)oxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects that contribute to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Similar in structure but contains selenium atoms.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Contains azide groups, making it useful for click chemistry applications.
Uniqueness
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
482636-37-3 |
|---|---|
Formule moléculaire |
C26H24N2O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-prop-2-enoxy-N-[2-[(2-prop-2-enoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H24N2O4/c1-3-17-31-23-15-9-5-11-19(23)25(29)27-21-13-7-8-14-22(21)28-26(30)20-12-6-10-16-24(20)32-18-4-2/h3-16H,1-2,17-18H2,(H,27,29)(H,28,30) |
Clé InChI |
XESNJCKSMFOWPI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)

![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)


![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)



![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
